4-Ethyl-3-hydroxybenzoic acid

Physicochemical Property ADME Prediction Drug Design

4-Ethyl-3-hydroxybenzoic acid (CAS 100523-85-1) is a substituted monohydroxybenzoic acid derivative with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. It is characterized by an ethyl group at the 4-position and a hydroxyl group at the 3-position on the benzoic acid ring, giving it distinct physicochemical properties such as a calculated LogP of 1.6528 and a topological polar surface area (PSA) of 57.53 Ų.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 100523-85-1
Cat. No. B034793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-hydroxybenzoic acid
CAS100523-85-1
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(=O)O)O
InChIInChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12)
InChIKeyZRMANCODDGUNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-hydroxybenzoic acid (CAS 100523-85-1) for Chemical Synthesis and Material Science Procurement


4-Ethyl-3-hydroxybenzoic acid (CAS 100523-85-1) is a substituted monohydroxybenzoic acid derivative with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is characterized by an ethyl group at the 4-position and a hydroxyl group at the 3-position on the benzoic acid ring, giving it distinct physicochemical properties such as a calculated LogP of 1.6528 and a topological polar surface area (PSA) of 57.53 Ų [1]. This compound is a white crystalline solid at room temperature, soluble in most organic solvents like alcohols, ethers, and ketones, but has low water solubility, and it exhibits a boiling point of 336.7 °C at 760 mmHg and a density of 1.247 g/cm³ .

4-Ethyl-3-hydroxybenzoic acid: Why Substitution with Unsubstituted Hydroxybenzoic Acids is Not Feasible


The presence of the 4-ethyl group in 4-Ethyl-3-hydroxybenzoic acid creates a critical point of differentiation from simpler analogs like 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. This substitution significantly increases lipophilicity, as evidenced by a calculated LogP of 1.6528 [1], compared to the lower LogP values of the unsubstituted acids (e.g., 3-hydroxybenzoic acid LogP ≈ 1.09-1.50 [2]). This difference in physicochemical properties can directly impact membrane permeability and bioavailability in biological systems or alter solubility and reactivity in synthetic applications. Therefore, substituting a generic hydroxybenzoic acid without a rigorous re-optimization of the experimental conditions or formulation would likely lead to suboptimal or failed outcomes, making the procurement of the specific ethyl-substituted compound essential for achieving intended results.

4-Ethyl-3-hydroxybenzoic acid (CAS 100523-85-1): Quantified Differentiation Evidence Guide


Increased Lipophilicity (LogP) of 4-Ethyl-3-hydroxybenzoic acid Compared to Unsubstituted Analogs

4-Ethyl-3-hydroxybenzoic acid exhibits a higher calculated partition coefficient (LogP) compared to its unsubstituted parent compounds, 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. This increase in lipophilicity is directly attributable to the 4-ethyl substituent [1].

Physicochemical Property ADME Prediction Drug Design

High Purity Grade (98%) Available for Reproducible Chemical Synthesis and Research

The compound is commercially available with a purity specification of 98% from established chemical suppliers . This high level of purity is critical for ensuring reproducible outcomes in sensitive chemical reactions and for minimizing side reactions or impurities in final products .

Chemical Synthesis Analytical Chemistry Quality Control

Established Use as a Versatile Building Block in Organic Synthesis

4-Ethyl-3-hydroxybenzoic acid is documented for use as a chemical reagent and building block for the preparation of more complex molecules in pharmaceutical research and organic synthesis . While direct head-to-head comparative studies are scarce, its function as a scaffold is analogous to that of other hydroxybenzoic acids, but its unique substitution pattern allows for the introduction of specific lipophilic and steric properties into target molecules.

Organic Synthesis Building Block Medicinal Chemistry

Optimal Application Scenarios for 4-Ethyl-3-hydroxybenzoic acid (CAS 100523-85-1) Based on Evidence


Design and Synthesis of Lipophilic Drug Candidates and Bioactive Molecules

Medicinal chemists seeking to improve the membrane permeability or bioavailability of a lead series should consider 4-Ethyl-3-hydroxybenzoic acid as a core scaffold. Its higher LogP of 1.6528 compared to unsubstituted hydroxybenzoic acids [1] provides a quantifiable advantage in lipophilicity, which is a key parameter in drug design. Incorporating this building block can predictably alter the ADME profile of a molecule without the need for additional, more complex synthetic steps to introduce lipophilic groups.

Reliable Building Block for Multi-Step Organic Synthesis in Academic and Industrial R&D

For synthetic chemists, the availability of 4-Ethyl-3-hydroxybenzoic acid at a 98% purity specification from commercial vendors ensures it is a reliable and reproducible starting material. Its established use as a reagent in the preparation of complex molecules makes it a suitable candidate for the synthesis of libraries, intermediates, and advanced materials where a specific substitution pattern is required. The compound's solubility profile—being soluble in common organic solvents but sparingly soluble in water—facilitates standard organic chemistry workup and purification procedures.

Exploration of Structure-Activity Relationships (SAR) in Biological Assays

When investigating the role of lipophilicity and steric bulk in a biological system, 4-Ethyl-3-hydroxybenzoic acid serves as an essential comparator. By comparing its activity to that of 3-hydroxybenzoic acid (LogP ≈ 1.09-1.50) and 4-hydroxybenzoic acid (LogP ≈ 1.09-1.60), researchers can directly assess the impact of the 4-ethyl substitution on target binding, cellular activity, or other biological outcomes. This comparative approach provides critical data for SAR analysis and hit-to-lead optimization.

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